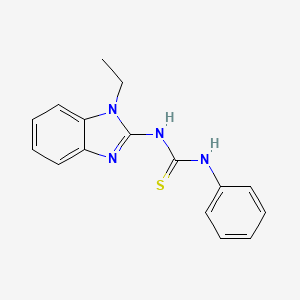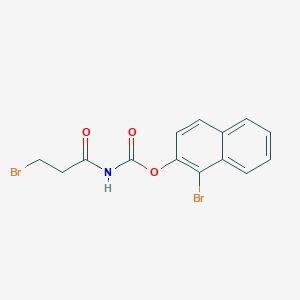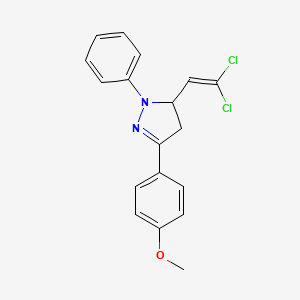![molecular formula C19H19N3O B5598855 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)
2-[4-(cyclopentylamino)-2-quinazolinyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(cyclopentylamino)-2-quinazolinyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-122,288 and is a selective alpha-1A adrenoceptor antagonist.
科学的研究の応用
Medicinal Chemistry Applications
Quinazoline derivatives, including 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol, have been extensively studied for their diverse biological activities. These compounds exhibit promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and other therapeutic properties. The biological activities of phenothiazines and quinazoline derivatives are attributed to their interaction with biological systems through pharmacophoric substituents, π-π interactions, intercalation in DNA, and the ability to penetrate biological membranes due to their lipophilic character. These interactions have been examined using various biological systems, such as cell lines, bacteria, viruses, parasites, and laboratory animals, showcasing the compounds' potential as pharmacophoric moieties for developing new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Optoelectronic Materials
Research on quinazoline derivatives has also extended to the field of optoelectronic materials. These compounds, due to their incorporation into π-extended conjugated systems, have shown significant value in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinazoline and pyrimidine derivatives, when part of luminescent small molecules and chelate compounds, have applications related to photo- and electroluminescence. Their electroluminescent properties, particularly in aryl(hetaryl)substituted quinazolines with π-extended conjugated systems, are crucial for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Furthermore, these derivatives are of interest as structures for nonlinear optical materials and colorimetric pH sensors, indicating their broad applicability in the development of optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
作用機序
Target of Action
Compounds with similar structures have shown significant inhibitory activity against 11β-hsd1 (11β-hydroxysteroid dehydrogenase type 1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells .
Mode of Action
Based on the observed inhibitory activity against 11β-hsd1 , it can be hypothesized that this compound may interact with the enzyme, potentially altering its conformation and inhibiting its activity. This could result in decreased conversion of inactive glucocorticoids to their active forms, thereby modulating the physiological effects of these hormones.
Biochemical Pathways
Inhibition of 11β-hsd1 would primarily impact the glucocorticoid pathway . Glucocorticoids are involved in various physiological processes, including immune response, metabolism, and stress response. Therefore, modulation of 11β-HSD1 activity could have downstream effects on these processes.
Result of Action
The molecular and cellular effects of 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol’s action would depend on its specific targets and mode of action. If it indeed acts as an inhibitor of 11β-HSD1 , its primary effect would be a reduction in the intracellular levels of active glucocorticoids. This could potentially modulate various cellular processes regulated by these hormones, including inflammation, immune response, and metabolic processes.
生化学分析
Biochemical Properties
Phenolic compounds are known to interact with various enzymes and proteins . For instance, phenol sulfotransferase (PST) catalyzes the sulfate conjugation of phenolic drugs and neurotransmitters . It’s plausible that 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol may interact with similar enzymes, influencing their activity and the overall biochemical reaction.
Cellular Effects
A related compound, 2-(cyclopentylamino)thiazol-4(5H)-one, has been shown to exhibit anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities . These effects suggest that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
Phenolic compounds are known to be synthesized through the pentose phosphate, shikimate, and phenylpropanoid pathways . It’s plausible that this compound may interact with enzymes or cofactors in these or similar pathways, potentially affecting metabolic flux or metabolite levels.
特性
IUPAC Name |
2-[4-(cyclopentylamino)quinazolin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-17-12-6-4-10-15(17)19-21-16-11-5-3-9-14(16)18(22-19)20-13-7-1-2-8-13/h3-6,9-13,23H,1-2,7-8H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHONHOHLSXUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)
![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)
![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)
![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)

![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)
![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)
![N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)
![(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol](/img/structure/B5598843.png)
![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)

